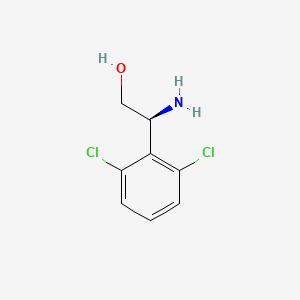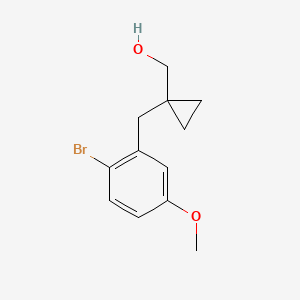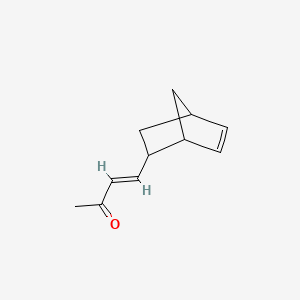
4-(5-Norbornen-2-yl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by a bicyclic structure with a norbornene moiety and a butenone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: The norbornene moiety can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted norbornene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-Norbornen-2-yl)-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its interaction with molecular targets through its reactive functional groups. The norbornene moiety can participate in cycloaddition reactions, while the butenone group can undergo nucleophilic addition. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Norbornen-2-yl acetate
- 5-Norbornene-2-carboxylic acid
- 2-Norbornanemethanol
- 5-Norbornene-2-methanol
- 5-Ethylidene-2-norbornene
Uniqueness
4-(5-Norbornen-2-yl)-3-buten-2-one is unique due to its combination of a norbornene moiety and a butenone group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
94020-84-5 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |
Clave InChI |
PJNSTJMFXBGTIM-DUXPYHPUSA-N |
SMILES isomérico |
CC(=O)/C=C/C1CC2CC1C=C2 |
SMILES canónico |
CC(=O)C=CC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



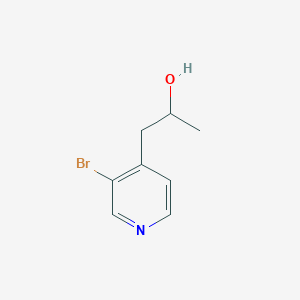

![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
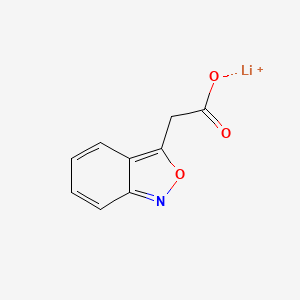
amine](/img/structure/B13589002.png)

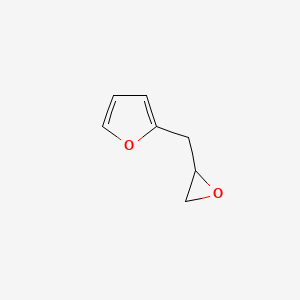
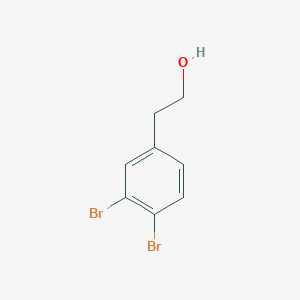
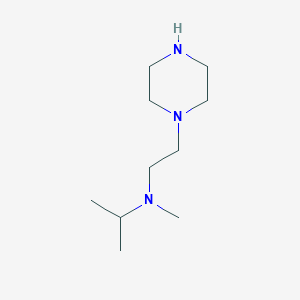
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
